(2-Fluorophenyl)diphenylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorophenyl)diphenylmethanol is an organic compound that belongs to the class of diaryl alcohols It is characterized by the presence of a fluorine atom on the phenyl ring, which distinguishes it from other diphenylmethanol derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Fluorophenyl)diphenylmethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-fluorobenzophenone to yield the desired product. Another method includes the reduction of 2-fluorobenzophenone using sodium borohydride or zinc dust .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Friedel-Crafts alkylation followed by hydrolysis or alcoholysis. This method is advantageous due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: (2-Fluorophenyl)diphenylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted diphenylmethanol derivatives, ketones, and alcohols .
Scientific Research Applications
(2-Fluorophenyl)diphenylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)diphenylmethanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, thereby influencing various biochemical pathways. This interaction can lead to the modulation of enzyme activity and receptor binding, which is crucial in its medicinal applications .
Comparison with Similar Compounds
Diphenylmethanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Bis(4-fluorophenyl)methanol: Contains two fluorine atoms, leading to distinct applications and reactivity.
Uniqueness: (2-Fluorophenyl)diphenylmethanol is unique due to the presence of a single fluorine atom on the phenyl ring, which imparts specific chemical properties and enhances its reactivity in various reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
427-24-7 |
---|---|
Molecular Formula |
C19H15FO |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(2-fluorophenyl)-diphenylmethanol |
InChI |
InChI=1S/C19H15FO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H |
InChI Key |
ZDDNNHRUHWOYQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.